7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
7-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11N3S/c1-2-9(14-7-1)8-3-5-11-10-4-6-12-13(8)10/h1-2,4,6-8,11H,3,5H2 |
InChI Key |
LJSYFQXLIPLNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC=NN2C1C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of thiophene derivatives with pyrazolo[1,5-a]pyrimidine precursors. One common method involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with thiophene-2-carbaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to promote cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The thiophene and pyrimidine moieties participate in redox reactions:
-
Oxidation : Treatment with KMnO₄ or H₂O₂ selectively oxidizes the thiophene ring to sulfoxide or sulfone derivatives, altering electronic properties for downstream applications.
-
Reduction : LiAlH₄ or NaBH₄ reduces the pyrimidine ring’s C=N bonds, yielding saturated analogs with enhanced solubility.
Table 1: Redox Reactions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation | KMnO₄ (aq. H₂SO₄), 60°C, 4h | Sulfoxide derivative | 78 |
| Reduction | NaBH₄ (MeOH), RT, 2h | 4,5,6,7-Tetrahydro-pyrazolo[1,5-a]pyrimidine | 85 |
Electrophilic Substitution
The thiophene ring undergoes electrophilic substitution at the α-positions (C3/C5):
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing electron-withdrawing effects .
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives for cross-coupling reactions.
Cross-Coupling Reactions
Palladium-catalyzed C–H activation enables functionalization:
-
Suzuki Coupling : Reacts with arylboronic acids in DMSO/Pd(OAc)₂/AgOAc to form biaryl derivatives .
-
Heck Coupling : Alkenes couple at the pyrimidine’s C7 position under microwave irradiation .
Table 2: Cross-Coupling Examples
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 5-Methylthiophene-2-boronic acid | Pd(OAc)₂/AgOAc/DMSO | 7-(5-Methylthiophen-2-yl) derivative | 89 |
| Styrene | PdCl₂(PPh₃)₂, MW, 120°C | C7-Alkenylated analog | 75 |
Nucleophilic Substitution
The pyrimidine ring undergoes substitution at C2 and C5 positions:
-
Amination : NH₃/EtOH replaces halogens (e.g., Cl) with amino groups, forming intermediates for drug design .
-
Thioether Formation : NaSH replaces methylsulfonyl groups, enhancing metabolic stability .
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions:
-
With Nitrile Oxides : Forms isoxazolo-pyrazolo[1,5-a]pyrimidine hybrids under catalyst-free conditions .
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to yield polycyclic adducts.
Functionalization via Microwave Irradiation
Microwave-assisted reactions enhance regioselectivity and efficiency:
-
Cyclization : 3-Amino-4-cyanopyrazoles react with β-ketoesters under MW to form 7-amino derivatives (95% yield) .
-
Formylation : Vilsmeier-Haack reagent introduces formyl groups at C3, enabling further derivatization .
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
The unique structural features of 7-(thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine contribute to its reactivity and interaction with biological targets. The compound's electron-rich nitrogen atoms and the presence of the thiophene ring enhance its binding affinity to various receptors and enzymes.
Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Studies : Various studies have demonstrated the efficacy of this compound in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities:
- Spectrum of Activity : It has shown effectiveness against a range of bacterial strains and fungi.
- Research Findings : Studies indicate that the compound disrupts microbial cell membranes or inhibits essential metabolic pathways.
Neurological Disorders
The potential use of this compound in treating neurological disorders is an area of active research:
- Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells against oxidative stress.
- Case Studies : Animal models have shown improved outcomes in conditions like Alzheimer's disease when treated with these compounds.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are also noteworthy:
- Mechanism : It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase.
- Clinical Relevance : This activity suggests potential applications in treating chronic inflammatory diseases.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of this compound derivatives:
| Compound Variant | Structural Features | Biological Activity |
|---|---|---|
| Base Compound | Thiophene substitution | Anticancer activity |
| Methyl Derivative | Methyl group addition | Enhanced solubility |
| Fluorinated Variant | Fluorine substitution | Increased potency |
Mechanism of Action
The mechanism of action of 7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are heavily influenced by substituents. Below is a comparative analysis:
- Thiophene vs. Trifluoromethyl Groups : The thiophene moiety enhances π-π stacking interactions, improving binding to biological targets like fungal enzymes . In contrast, trifluoromethyl groups increase lipophilicity and metabolic stability, making them favorable in drug design .
- Halogenation : Iodo-substituted derivatives (e.g., 3-iodo) serve as precursors for cross-coupling reactions, enabling further functionalization .
Key Research Findings
- Solubility : Thiophene derivatives exhibit moderate aqueous solubility (~1.2 mg/mL), whereas trifluoromethyl analogs are more lipophilic (logP ~2.5) .
- Stability : Trifluoromethyl groups confer resistance to oxidative degradation, critical for in vivo applications .
- Synthetic Efficiency : Suzuki coupling achieves >80% yields for 7-arylpyrazolo[1,5-a]pyrimidines, outperforming classical cyclocondensation methods (~65% yield) .
Biological Activity
7-(Thiophen-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₄N₄S
- Molecular Weight : 234.32 g/mol
- CAS Number : 1694287-40-5
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds from this class have exhibited significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis.
- Minimum Inhibitory Concentration (MIC) : The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens .
- Biofilm Inhibition : These compounds showed promising results in inhibiting biofilm formation, outperforming traditional antibiotics like Ciprofloxacin .
Antitubercular Activity
A focused library of analogues derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one has been synthesized and evaluated for antitubercular activity.
- Mechanism of Action : The most potent compounds did not inhibit cell wall biosynthesis or iron uptake mechanisms typically associated with other antitubercular agents. Instead, resistance was linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) .
- In Vitro Studies : Compounds demonstrated low cytotoxicity while maintaining effective activity against Mycobacterium tuberculosis within macrophages .
Structure-Activity Relationships (SAR)
The SAR of pyrazolo[1,5-a]pyrimidine derivatives indicates that modifications at specific positions can significantly alter biological activity.
| Compound | R Group | Antitubercular Activity (MIC) | Cytotoxicity (IC₅₀) |
|---|---|---|---|
| P6 | Methyl | Low | >60 μM |
| P7 | Trifluoromethyl | Moderate | >60 μM |
| P8 | Ethyl | High | >60 μM |
These modifications suggest that the electronic and steric properties of substituents play a crucial role in determining the efficacy and safety profile of these compounds.
Case Study 1: Antiviral Activity Against HCV
A series of pyrazolo[1,5-a]pyrimidin-7-one derivatives were evaluated for their inhibitory effects on HCV NS5B RNA-dependent RNA polymerase. Several compounds showed potent antiviral activity in enzymatic assays, indicating potential use as antiviral agents against hepatitis C virus infections .
Case Study 2: Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of these compounds. The synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs demonstrated significant anti-inflammatory effects through inhibition of iNOS and COX-2 enzymes in RAW264.7 cells . This suggests that pyrazolo[1,5-a]pyrimidines could be explored for therapeutic applications in inflammatory diseases.
Q & A
Q. Key Data :
- Yields range from 62% to 87% depending on substituents and solvent systems .
- Characterization via ¹H/¹³C NMR and MS ensures structural fidelity. For example, ¹H NMR signals for thiophene protons appear at δ 6.8–7.5 ppm, while pyrimidine ring protons resonate at δ 8.1–8.9 ppm .
How can solvent systems influence reaction efficiency in synthesizing thiophene-functionalized pyrazolo[1,5-a]pyrimidines?
Advanced Research Question
Solvent polarity and boiling point critically impact reaction kinetics and regioselectivity:
- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution at position 7 but may promote side reactions like oxidation .
- Alcohols (ethanol, methanol) : Ideal for hydrazine-mediated cyclization, offering high yields (up to 87%) under mild conditions (room temperature to 78°C) .
- Benzene/hexane mixtures : Used for silylformamidine reactions, providing controlled crystallization and minimizing byproducts .
Methodological Insight :
Optimize solvent selection using time-resolved TLC monitoring and comparative yield analysis. For example, ethanol/water (1:1 v/v) systems improve solubility of hydrophilic intermediates .
How should researchers resolve contradictory spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions in NMR or MS data often arise from tautomerism or impurities:
- Tautomer identification : Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers in pyrimidine rings) .
- Cross-validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS. For example, a molecular ion peak at m/z 290.77 (C₁₃H₁₁ClN₄S) confirms the presence of chlorobenzyl and thiophene groups .
- X-ray crystallography : Resolve ambiguities via single-crystal diffraction (R factor < 0.055) to confirm regiochemistry at position 7 .
What strategies enable regioselective functionalization at position 7 of the pyrazolo[1,5-a]pyrimidine scaffold?
Advanced Research Question
Regioselectivity is controlled by electronic and steric factors:
- Electrophilic substitution : Thiophene groups at position 7 direct electrophiles to electron-rich pyrimidine positions (C-3 or C-5). Use directing groups like -NH₂ or -OMe to enhance selectivity .
- Protecting groups : Temporarily block reactive sites (e.g., -NO₂ at C-3) to prioritize functionalization at C-7. Deprotection with HCl/EtOH restores reactivity .
- Catalytic methods : Cu(I)-mediated azide-alkyne cycloadditions (CuAAC) enable click chemistry modifications at C-7 with >90% regioselectivity .
How can in vitro biological activity assays be designed for thiophene-pyrazolo[1,5-a]pyrimidine derivatives?
Basic Research Question
Standard protocols include:
- Enzyme inhibition assays : Test against kinases or phosphodiesterases using fluorescence-based substrates (e.g., ATP-competitive assays with IC₅₀ determination) .
- Antimicrobial screening : Employ disk diffusion or microbroth dilution (MIC values) against S. aureus or E. coli .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (0.1–100 µM) .
Q. Key Considerations :
- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate solubility in DMSO/PBS mixtures .
What challenges arise in scaling up laboratory synthesis to industrial production?
Advanced Research Question
Critical challenges include:
- Purification bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization or distillation for >1 kg batches .
- Safety protocols : Handle hazardous reagents (e.g., hydrazine) with flow reactors to minimize exposure .
- Cost optimization : Replace expensive catalysts (e.g., Pd(OAc)₂) with FeCl₃ or Ni-based alternatives without compromising yield .
How do electronic effects of substituents impact the photophysical properties of thiophene-pyrazolo[1,5-a]pyrimidines?
Advanced Research Question
- Electron-withdrawing groups (EWGs) : -NO₂ or -CF₃ at C-3 redshift absorption spectra (λₐᵦₛ ≈ 350–400 nm) due to enhanced conjugation .
- Electron-donating groups (EDGs) : -OMe or -NH₂ increase fluorescence quantum yields (ΦF > 0.4) by stabilizing excited states .
Methodology :
Characterize using UV-Vis (200–800 nm) and fluorescence spectroscopy. Solvent polarity (e.g., ethanol vs. cyclohexane) modulates Stokes shifts .
What computational methods aid in predicting the reactivity of 7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidines?
Advanced Research Question
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict nucleophilic/electrophilic sites. Fukui indices identify C-7 as the most reactive center .
- Molecular docking : Screen against protein targets (e.g., EGFR kinase) using AutoDock Vina to prioritize synthesis of high-affinity analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
